molecular formula C6H4BrClO2 B13936470 2-Bromo-1-(5-chlorofuran-2-yl)ethanone

2-Bromo-1-(5-chlorofuran-2-yl)ethanone

Cat. No.: B13936470
M. Wt: 223.45 g/mol
InChI Key: WRWIYQQAGSIOEH-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chlorofuran-2-yl)ethanone (C₆H₄BrClO₂) is a halogenated ketone featuring a furan ring substituted with chlorine at the 5-position and a bromoacetyl group at the 2-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of oxime derivatives and quinolone-based pharmaceuticals. For instance, it reacts with O-chlorobenzyl oximes to form intermediates for antidiabetic and antimicrobial agents . Its structural uniqueness lies in the electron-deficient furan ring, which influences its reactivity and physical properties compared to other halogenated ketones.

Properties

Molecular Formula

C6H4BrClO2

Molecular Weight

223.45 g/mol

IUPAC Name

2-bromo-1-(5-chlorofuran-2-yl)ethanone

InChI

InChI=1S/C6H4BrClO2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2

InChI Key

WRWIYQQAGSIOEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)C(=O)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Summary Table of Preparation Methods

Brominating Agent Solvent Conditions Yield (%) Notes
N-Bromosuccinimide (NBS) + p-TsOH Acetonitrile Reflux, inert atmosphere, 2 h ~93 Silica gel chromatography purification
Phenyltrimethylammonium tribromide Anhydrous THF 0–20°C, 1 h + 20 min ambient Quantitative Precipitate formation, simple workup
Copper(II) bromide (CuBr2) Ethyl acetate Reflux, 3–5 h Not specified Sonication and hexane extraction purification
Oxone + Ammonium bromide Methanol Room temp or reflux, 1.5 h Not specified Oxidative bromination, column chromatography

Research Findings and Analysis

  • The use of NBS is well-established for α-bromination of ketones with good selectivity and yields, suitable for substrates bearing sensitive heterocycles like chlorofurans.
  • Phenyltrimethylammonium tribromide offers a mild and efficient bromination route at low temperatures, minimizing side reactions and preserving the furan ring.
  • Copper(II) bromide provides a metal-mediated bromination method, which can be advantageous for scale-up and may offer different selectivity profiles.
  • The Oxone/ammonium bromide system is a greener alternative using oxidative bromination, avoiding hazardous bromine reagents, though yields and purity depend on careful reaction monitoring.
  • The choice of method depends on substrate sensitivity, scale, and desired purity. For 2-Bromo-1-(5-chlorofuran-2-yl)ethanone, mild conditions and controlled temperatures are critical due to the reactive furan moiety and chlorine substituent.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 2-Bromo-1-(5-chlorofuran-2-yl)ethanone with analogous compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Substituents
2-Bromo-1-(5-chlorofuran-2-yl)ethanone C₆H₄BrClO₂ 223.45 Not reported Not reported 5-Cl-furan, 2-bromoacetyl
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone C₆H₄BrClOS 239.52 Not reported Not reported 5-Cl-thiophene, 2-bromoacetyl
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ 259.10 81–83 326.5 (predicted) 3,4-dimethoxybenzene
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone C₆H₄BrNO₃S 250.07 Not reported Not reported 5-NO₂-thiophene, 2-bromoacetyl
2-Bromo-1-(3,5-difluorophenyl)ethanone C₈H₅BrF₂O 235.03 Not reported Not reported 3,5-diF-benzene

Key Observations :

  • Furan vs. Thiophene/Benzene Rings : The furan ring in the target compound introduces oxygen as a heteroatom, reducing electron density compared to sulfur in thiophene analogs (e.g., C₆H₄BrClOS) or fluorine in aryl derivatives (e.g., C₈H₅BrF₂O) . This impacts solubility and dipole moments.
  • Melting Points: Aromatic derivatives like 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone exhibit higher melting points (81–83°C) due to stronger intermolecular interactions (e.g., π-π stacking) compared to heterocyclic analogs .

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